3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride 3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride
Brand Name: Vulcanchem
CAS No.: 1050208-23-5
VCID: VC6606494
InChI: InChI=1S/C11H15NO3.ClH/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12-13H,1,4-5,7-8H2;1H
SMILES: C1OC2=C(O1)C=C(C=C2)CNCCCO.Cl
Molecular Formula: C11H16ClNO3
Molecular Weight: 245.7

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride

CAS No.: 1050208-23-5

Cat. No.: VC6606494

Molecular Formula: C11H16ClNO3

Molecular Weight: 245.7

* For research use only. Not for human or veterinary use.

3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-OL hydrochloride - 1050208-23-5

Specification

CAS No. 1050208-23-5
Molecular Formula C11H16ClNO3
Molecular Weight 245.7
IUPAC Name 3-(1,3-benzodioxol-5-ylmethylamino)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C11H15NO3.ClH/c13-5-1-4-12-7-9-2-3-10-11(6-9)15-8-14-10;/h2-3,6,12-13H,1,4-5,7-8H2;1H
Standard InChI Key TWNMYAPEVFOYFH-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)CNCCCO.Cl

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a 1,3-benzodioxole ring substituted at the 5-position with a methylene group connected to a tertiary amine on a three-carbon propanol chain. The hydrochloride salt formation occurs via protonation of the amine group, yielding the ionic pair C₁₁H₁₆ClNO₃ (molecular weight: 285.76 g/mol) . Key structural features include:

  • Benzodioxole ring: A fused bicyclic system (C₇H₅O₂) providing aromaticity and electron-rich regions for potential intermolecular interactions .

  • Aminopropanol chain: A three-carbon backbone with a terminal hydroxyl group (-OH) and a secondary amine (-NH-) at the third carbon, facilitating hydrogen bonding and salt formation .

  • Hydrochloride salt: Enhances aqueous solubility and crystallinity compared to the free base .

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClNO₃Calculated
Molecular Weight285.76 g/mol
Boiling Point (Free Base)147–151 °C (0.7 Torr)
CAS Number (Free Base)869943-99-7

Synthesis and Production Methods

Laboratory-Scale Synthesis

The free base, 3-[(Benzo dioxol-5-ylmethyl)-amino]-propan-1-ol, is synthesized through a nucleophilic substitution reaction between 1,3-benzodioxol-5-ylmethylamine and 3-chloro-1-propanol under reflux in anhydrous ethanol . The hydrochloride salt is subsequently formed by treating the free base with concentrated hydrochloric acid, followed by recrystallization from ethanol-diethyl ether mixtures .

Key Reaction Steps:

  • Amination:
    C7H5O2CH2NH2+ClCH2CH2CH2OHC11H15NO3+HCl\text{C}_7\text{H}_5\text{O}_2\text{CH}_2\text{NH}_2 + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{OH} \rightarrow \text{C}_{11}\text{H}_{15}\text{NO}_3 + \text{HCl}

  • Salt Formation:
    C11H15NO3+HClC11H16ClNO3\text{C}_{11}\text{H}_{15}\text{NO}_3 + \text{HCl} \rightarrow \text{C}_{11}\text{H}_{16}\text{ClNO}_3

Industrial Manufacturing

Scalable production employs continuous flow reactors to optimize yield (>85%) and purity (>98%). Automated systems control temperature (60–80°C) and stoichiometric ratios, minimizing byproducts like N-alkylated derivatives. Post-synthesis purification involves fractional distillation for the free base and antisolvent crystallization for the hydrochloride .

Physicochemical Properties

Thermal Stability

The free base exhibits a boiling point of 147–151°C at 0.7 Torr, while the hydrochloride salt decomposes above 200°C without melting, indicative of ionic lattice stability .

Solubility Profile

  • Water: High solubility (>50 mg/mL) due to ionic character .

  • Organic Solvents: Moderately soluble in ethanol and methanol; insoluble in nonpolar solvents (e.g., hexane) .

Spectroscopic Data

  • IR (KBr): Broad O-H stretch (3200–3400 cm⁻¹), C-O-C asymmetric stretch (1250 cm⁻¹), and N-H bend (1600 cm⁻¹) .

  • ¹H NMR (D₂O): δ 6.8–7.0 (benzodioxole aromatic protons), δ 3.9–4.1 (methyleneoxy protons), δ 2.7–3.1 (aminopropanol chain protons).

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